Si-Methylsilaethene
Description
Si-Methylsilaethene (CH₂=Si-CH₃) is a silicon-containing analog of ethylene (C₂H₄), where one carbon atom in the double bond is replaced by silicon. This substitution introduces unique electronic and steric properties due to silicon’s larger atomic radius, lower electronegativity, and ability to form hyperconjugative interactions. This compound is of interest in organosilicon chemistry, particularly in catalytic systems and ligand design, where its π-bonding behavior and reactivity differ markedly from carbon-based alkenes .
However, its structural and functional analogs, such as silatranes and other silicon-ethylene derivatives, offer insights for comparative analysis.
Properties
Molecular Formula |
C2H6Si |
|---|---|
Molecular Weight |
58.15 g/mol |
IUPAC Name |
methyl(methylidene)silane |
InChI |
InChI=1S/C2H6Si/c1-3-2/h3H,1H2,2H3 |
InChI Key |
OLOIFBKXGHJOIV-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH]=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Si-Methylsilaethene and Related Compounds
This compound vs. Ethylene :
The Si=C bond in this compound is longer (~1.70 Å) compared to C=C in ethylene (~1.34 Å), resulting in reduced π-bond strength and increased susceptibility to electrophilic attack. The Si-CH₃ group also introduces steric bulk, influencing its coordination behavior in catalytic systems .This compound vs. Methylsilatrane : Methylsilatrane features a hypervalent silicon atom coordinated to nitrogen and oxygen in a rigid tricyclic structure, enhancing thermal stability and reducing reactivity. In contrast, this compound’s open-chain structure allows for greater flexibility and reactivity in π-bond interactions .
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